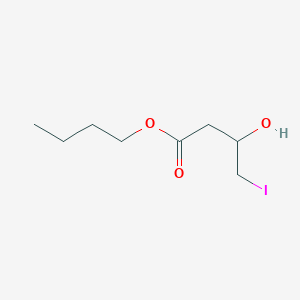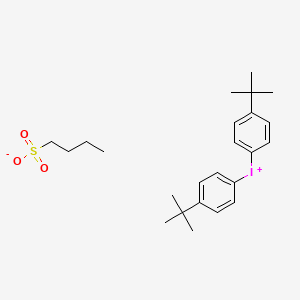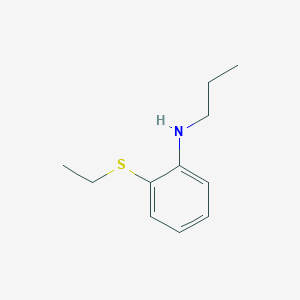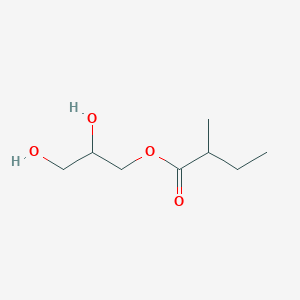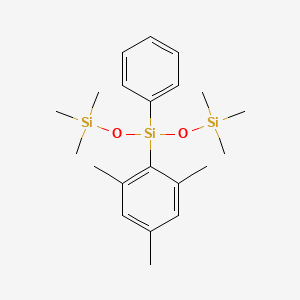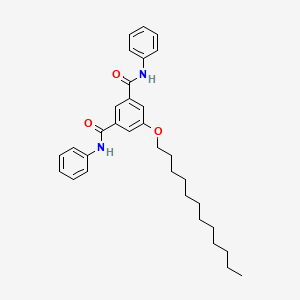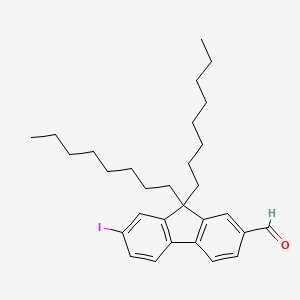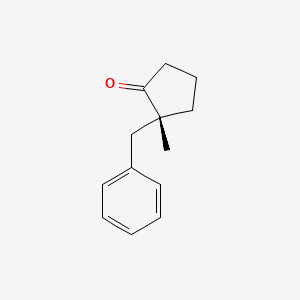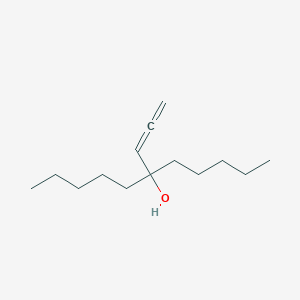
6-Propadienylundecan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propadienylundecan-6-ol is a long-chain fatty alcohol with the chemical formula C11H24O. It is a colorless to slightly yellow liquid with a special waxy odor at room temperature. This compound is known for its unique structure, which includes a propadienyl group attached to the sixth carbon of an undecanol chain. It is soluble in anhydrous alcohols, ethers, and aliphatic solvents with low volatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-Propadienylundecan-6-ol typically involves the hydrogenation reduction of long-chain olefins or the hydroxylation reaction of fatty acid compounds. The specific preparation method requires the selection of corresponding raw materials and catalysts, and the appropriate reaction conditions .
Industrial Production Methods
In industrial settings, this compound is produced through the hydrogenation of long-chain olefins. This process involves the use of catalysts such as palladium or nickel under high pressure and temperature conditions. The hydroxylation of fatty acid compounds is another method, which involves the use of oxidizing agents and specific catalysts to introduce the hydroxyl group at the desired position .
Analyse Chemischer Reaktionen
Types of Reactions
6-Propadienylundecan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohols.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and halogenated compounds, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Propadienylundecan-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and as an ingredient in cleaners and paint solvents
Wirkmechanismus
The mechanism of action of 6-Propadienylundecan-6-ol involves its interaction with specific molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of various compounds. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecan-6-ol: A similar compound with a hydroxyl group at the sixth carbon but without the propadienyl group.
6-Undecanol: Another similar compound with a hydroxyl group at the sixth carbon position
Uniqueness
6-Propadienylundecan-6-ol is unique due to the presence of the propadienyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
610307-90-9 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
InChI |
InChI=1S/C14H26O/c1-4-7-9-12-14(15,11-6-3)13-10-8-5-2/h11,15H,3-5,7-10,12-13H2,1-2H3 |
InChI-Schlüssel |
YZBXZJWNLJRNRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCC)(C=C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


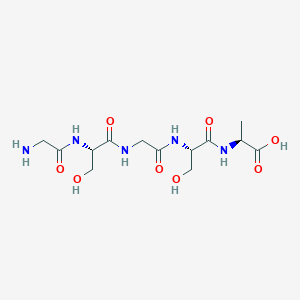
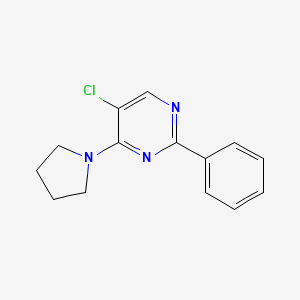
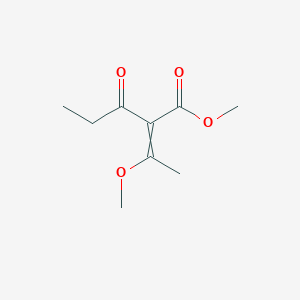
![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)
